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Compound of Interest

Compound Name: Spiro[2.5]octan-5-ylmethanamine

CAS No.: 1374744-01-0

Cat. No.: B3321701

Get Quote

Modern drug discovery is increasingly focused on moving beyond flat, aromatic structures

towards more three-dimensional (3D) molecular architectures. Spirocyclic compounds, which

feature two rings joined by a single common atom, are at the forefront of this evolution.[1] The

spiro[2.5]octane framework, composed of a cyclopropane ring fused to a cyclohexane ring,

offers a rigid and well-defined 3D geometry. This inherent three-dimensionality allows for more

precise and multi-point interactions with complex biological targets, which can lead to

significant improvements in both potency and selectivity.[1][2]

The introduction of an amine-containing side chain, as in Spiro[2.5]octan-5-ylmethanamine,

adds a crucial functional group for molecular recognition and for modulating physicochemical

properties. The aminomethyl group can serve as a key hydrogen bond donor and acceptor, or

as a basic center that can be protonated to enhance aqueous solubility—a critical factor for

drug bioavailability.[2] The strategic placement of this functional group on the conformationally

restricted spiro[2.5]octane scaffold presents a compelling opportunity for designing highly

targeted and effective therapeutic agents.[3]
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Molecular Structure and Physicochemical
Properties
Spiro[2.5]octan-5-ylmethanamine is characterized by a central spiro carbon atom connecting

a cyclopropane ring and a cyclohexane ring. A methanamine group (-CH₂NH₂) is attached to

the C5 position of the cyclohexane ring.

Caption: Chemical structure of Spiro[2.5]octan-5-ylmethanamine.

Based on its structure, the key physicochemical properties of Spiro[2.5]octan-5-
ylmethanamine can be calculated. These computed properties are essential for initial drug-

likeness assessments and for planning experimental work.

Property Value Source / Method

Molecular Formula C₉H₁₇N Calculated

Molecular Weight 139.24 g/mol Calculated[4]

Monoisotopic Mass 139.1361 g/mol Calculated[4]

Topological Polar Surface Area

(TPSA)
26.02 Å² Calculated[5]

XLogP3 ~2.1 - 2.3 Estimated[4][5]

Hydrogen Bond Donors 1 Calculated[5]

Hydrogen Bond Acceptors 1 Calculated[5]

Rotatable Bonds 1 Calculated[5]

Proposed Synthetic Pathway
While a specific, published synthesis for Spiro[2.5]octan-5-ylmethanamine is not readily

available, a viable and robust synthetic route can be designed based on established

methodologies for analogous spirocyclic compounds.[6][7] A logical approach begins with the

known intermediate, spiro[2.5]octan-5-one, and proceeds through a carboxylic acid

intermediate.
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The conversion of a ketone to a one-carbon-extended amine is a classic transformation in

organic synthesis. The proposed workflow leverages the synthesis of spiro[2.5]octane-5-

carboxylic acid, a documented process, as a pivotal step.[7][8]

Caption: Proposed synthetic workflow for Spiro[2.5]octan-5-ylmethanamine.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of Spiro[2.5]octane-5-carboxylic acid from Spiro[2.5]octan-5-one This

procedure is adapted from a known method for converting ketones to one-carbon-extended

carboxylic acids.[7]

To a solution of spiro[2.5]octan-5-one (1.0 eq) in dimethoxyethane, add p-tosyl isonitrile (1.1

eq) and ethanol (2.0 eq).

Cool the mixture to 0°C and add a strong base (e.g., potassium tert-butoxide, 2.2 eq)

portion-wise, maintaining the temperature below 10°C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

The intermediate nitrile is then subjected to reflux in an alkaline solution (e.g., aqueous

NaOH) for 8-12 hours to induce hydrolysis.

After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product.

Isolate the product by filtration or extraction and purify by recrystallization.

Step 2: Reduction of the Carboxylic Acid to Spiro[2.5]octan-5-ylmethanol

Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere (N₂ or Ar).

Slowly add a solution of Spiro[2.5]octane-5-carboxylic acid (1.0 eq) in anhydrous THF to the

LiAlH₄ suspension at 0°C.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH

solution, and water.

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to

yield the crude alcohol, which can be purified by column chromatography.

Step 3: Conversion of Alcohol to Spiro[2.5]octan-5-ylmethanamine

Dissolve Spiro[2.5]octan-5-ylmethanol (1.0 eq) in dichloromethane with pyridine (1.5 eq) at

0°C.

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir at room temperature until the alcohol is

consumed.

Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic

layer over Na₂SO₄ and concentrate to yield the tosylate.

Dissolve the crude tosylate in a polar aprotic solvent like DMF and add sodium azide (NaN₃,

2.0 eq). Heat the mixture to 60-80°C for several hours.

After the reaction is complete, extract the azide product with ether and wash thoroughly with

water.

Dissolve the resulting azide in methanol or ethanol and hydrogenate in the presence of a

catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere until the azide is fully reduced.

Filter the catalyst and concentrate the solvent to yield the final product, Spiro[2.5]octan-5-
ylmethanamine.

Applications in Drug Development and Medicinal
Chemistry
The incorporation of spirocyclic scaffolds is a validated strategy for enhancing the properties of

drug candidates.[3][9] These rigid systems can lock a molecule into a bioactive conformation,

improving binding affinity for its target while potentially reducing off-target effects by limiting

conformational flexibility.[9]
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Core Scaffold

Structural Attributes

Improved Drug-like Properties
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Caption: Relationship between the spiro scaffold and improved drug properties.

Key advantages conferred by the spiro[2.5]octane scaffold include:

Enhanced Potency and Selectivity: The defined 3D structure allows for optimized interactions

with protein binding pockets, leading to more potent and selective drugs.[2]

Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons often

leads to better aqueous solubility and metabolic stability compared to flat, sp²-rich molecules.

[2]

Novel Intellectual Property: As an underexplored scaffold, Spiro[2.5]octan-5-
ylmethanamine and its derivatives represent a fertile ground for creating new intellectual

property.[2]

Versatile Building Block: The primary amine serves as a versatile chemical handle for further

elaboration, enabling its incorporation into a wide range of molecular frameworks through

techniques like amide coupling or reductive amination.
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This scaffold is a promising starting point for developing modulators of various biological

targets, including GPCRs, ion channels, and enzymes, where precise spatial orientation of

functional groups is paramount for activity.[10]

Safety and Handling
No specific safety data exists for Spiro[2.5]octan-5-ylmethanamine. However, based on its

chemical class (aliphatic amine), standard laboratory precautions should be observed.[4]

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g.,

nitrile), and a lab coat.[11]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of vapors and direct contact with skin and eyes.[12][13]

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents

and strong acids.[14]

First Aid:

Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[12]

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

A full risk assessment should be conducted before handling this compound.

Conclusion
Spiro[2.5]octan-5-ylmethanamine stands as a promising yet underexplored chemical entity.

Its unique three-dimensional structure, rooted in the rigid spiro[2.5]octane framework, offers a

distinct advantage for modern drug discovery campaigns. This guide provides a foundational

understanding of its structure, a plausible synthetic route, and the scientific rationale for its

application in medicinal chemistry. The synthesis and biological evaluation of this compound

and its derivatives are highly encouraged to unlock their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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